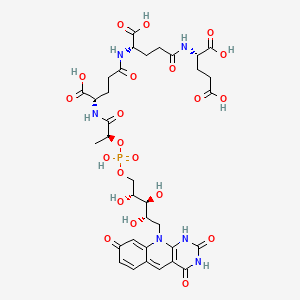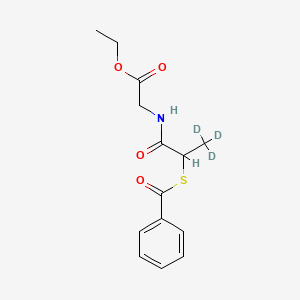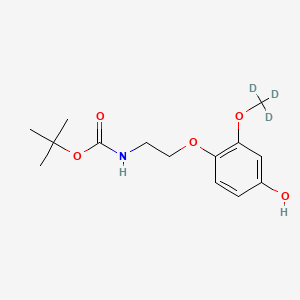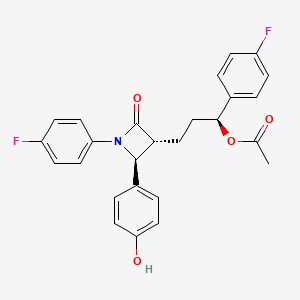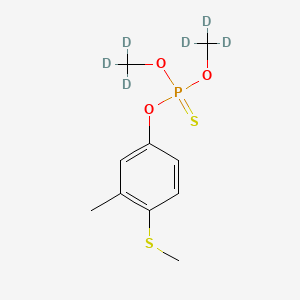
Fenthion-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenthion-d6 is a synthetic organophosphate insecticide and acaricide used in agricultural and forestry applications. It is a chiral compound, which means that it has two forms, a dextrorotatory form (d-Fenthion-d6) and a levorotatory form (l-Fenthion-d6). Fenthion-d6 is an effective insecticide, but it is also toxic to humans and animals. It is important to understand the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this chemical compound.
科学的研究の応用
Fenthion (FEN) causes oxidative stress and hepatotoxicity in rats, and Artemisia campestris may alleviate these effects (Sefi et al., 2011).
Dynamic surface-enhanced Raman spectroscopy (D-SERS) and random forests (RF) with variable selection offer a fast, simple, ultrasensitive, and accurate method for detecting fenthion on fruit and vegetable peel (Weng et al., 2018).
Differential pulse voltammetric (DPV) method allows for the determination of fenthion based on the oxidation of its hydrolysis product, using Nafion®-modified glassy carbon electrode (Erdoğdu, 2007).
Fenthion increases gizzard erosion in broiler chicks in a dose-dependent manner (Lavandero et al., 1991).
Curcumin mitigates fenthion-induced testicular toxicity in rats, suggesting its cytoprotective potency against fenthion-induced cytotoxicity (Othman & Abdel-Hamid, 2017).
Human hepatic P450 isoforms, flavin-containing monooxygenases, and aldehyde oxidase play a role in the biotransformation of fenthion (Leoni et al., 2008).
Fenthion exposure in freshwater African catfish results in genotoxicity and oxidative stress responses (Nwani et al., 2017).
A sensitive ELISA method has been developed for analyzing fenthion in fruit samples, demonstrating its potential as an analytical tool for monitoring fenthion residues in agricultural samples (Zhang et al., 2008).
作用機序
Target of Action
Fenthion-d6, like its parent compound Fenthion, is an organothiophosphate insecticide . Its primary targets are various sucking and biting insect pests . It is particularly adept at targeting fruit fly populations .
Mode of Action
Fenthion-d6 operates via cholinesterase enzyme inhibition . This mode of action is common among organophosphates. By inhibiting cholinesterase, an essential enzyme in the nervous system, Fenthion-d6 disrupts nerve functions in insects, leading to their demise .
Biochemical Pathways
The biochemical pathways affected by Fenthion-d6 involve the cholinergic system of insects. The inhibition of cholinesterase prevents the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synapses. This causes continuous stimulation of the nerves, resulting in symptoms of poisoning and eventually death of the insect .
Pharmacokinetics
It is known that fenthion, the parent compound, is volatile and generally highly soluble in organic solvents . The persistence of Fenthion in soil and water systems depends on local conditions .
Result of Action
The result of Fenthion-d6’s action at the molecular and cellular level is the disruption of normal nerve function in insects. This is due to the inhibition of cholinesterase, leading to an overstimulation of the nerves. At the cellular level, this can cause a range of effects from paralysis to death .
Action Environment
The action, efficacy, and stability of Fenthion-d6 can be influenced by various environmental factors. For instance, sunlight and air can transform Fenthion into its sulfoxide and sulfone oxidation products within one to three days . These products are rapidly decomposed to non-insecticidal compounds . Therefore, the effectiveness of Fenthion-d6 may be reduced in environments with high exposure to sunlight and air .
特性
IUPAC Name |
(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3PS2/c1-8-7-9(5-6-10(8)16-4)13-14(15,11-2)12-3/h5-7H,1-4H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVJTZOFSHSLTO-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)SC)C)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3PS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenthion-d6 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)
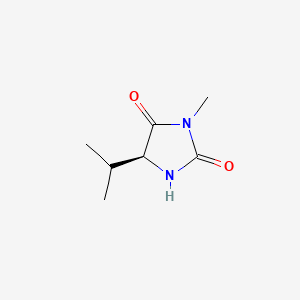


![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)


